Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

Description

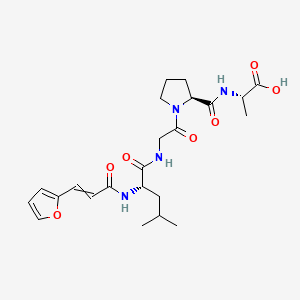

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine: is a synthetic peptide that mimics the primary structure of collagen. This compound is hydrolyzed by collagenases, making it a valuable substrate for studying collagenase activity . Its chemical formula is C23H32N4O7 , and it has a molecular weight of 476.52 g/mol .

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/t15-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQNOJSYZSINX-SZMVWBNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine involves the stepwise coupling of amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents like carbodiimides or uronium salts. After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing production time .

Chemical Reactions Analysis

Types of Reactions: Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine primarily undergoes hydrolysis reactions catalyzed by collagenases. These enzymes cleave the peptide bonds within the compound, breaking it down into smaller fragments .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in a buffered solution at an optimal pH of 7.4. Collagenases are the primary reagents used in these reactions .

Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments can be further analyzed to study the activity and specificity of collagenases .

Scientific Research Applications

Chemistry: In chemistry, Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is used as a substrate to study the activity of collagenases. It helps researchers understand the enzyme’s specificity and catalytic mechanisms .

Biology: In biological research, this compound is used to investigate the role of collagenases in various physiological and pathological processes. It is particularly useful in studying tissue remodeling and degradation .

Medicine: In medicine, this compound is used to develop assays for diagnosing diseases associated with abnormal collagenase activity. These assays can help detect conditions like arthritis and cancer .

Industry: In the industrial sector, this compound is used in the production of collagenase-based products. These products have applications in wound healing, tissue engineering, and cosmetic procedures .

Mechanism of Action

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine exerts its effects by serving as a substrate for collagenases. These enzymes recognize and bind to the peptide, cleaving its bonds and breaking it down into smaller fragments. This process mimics the natural degradation of collagen in the body, providing insights into the enzyme’s activity and specificity .

Comparison with Similar Compounds

Phenylazobenzyl-oxycarbonyl-l-prolyl-l-leucylglycyl-l-prolyl-d-arginine: Another substrate for microbial collagenases.

N-Succinyl-Ala-Ala-Ala-p-nitroanilide: A synthetic peptide used in similar enzymatic assays.

Uniqueness: Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is unique due to its specific structure, which closely resembles the primary structure of collagen. This makes it an ideal substrate for studying collagenase activity and understanding the enzyme’s role in various biological processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.